
(S)-2-(Cyclohexylamino)propanoic acid
Overview
Description
(S)-2-(Cyclohexylamino)propanoic acid is a chiral amino acid derivative characterized by a cyclohexyl group attached to the amino moiety at the second carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor. One common method is the alkylation of cyclohexylamine using a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then reacted with a propanoic acid derivative to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
(S)-2-(Cyclohexylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Enantiomers
- (S)-2-Amino-3-cyclohexylpropanoic Acid (C₉H₁₇NO₂, 171.24 g/mol): This structural isomer has the amino group (-NH₂) at C2 and a cyclohexyl group at C3. Despite sharing the same molecular formula as the target compound, its distinct substituent arrangement results in different hydrogen-bonding capabilities and steric effects. The (R)-enantiomer of this compound is noted for altered receptor interactions .
- (2S)-2-Amino-3-(cyclohexen-1-yl)propanoic Acid (C₉H₁₅NO₂, 169.22 g/mol): The cyclohexenyl group introduces a double bond, reducing hydrophobicity compared to the saturated cyclohexyl group. This difference may enhance solubility in polar solvents .
Substituted Propanoic Acid Derivatives
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid (C₁₄H₁₈INO₄, 391.20 g/mol): A Boc-protected derivative with a 4-iodophenyl group at C3. This compound serves as a precursor in anticancer inhibitor synthesis .
- (2S)-2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic Acid (C₁₇H₁₃NO₄, 295.29 g/mol): The phthaloyl protective group stabilizes the amino group during synthesis. The phenyl substituent at C3 increases aromatic interactions, which may enhance binding to biological targets like proteases .
Sodium Salts and Functional Analogues
- 2-([2-(Cyclohexylamino)-2-oxoethyl]thio)benzoic Acid (C₁₅H₁₈N₂O₃S, 306.38 g/mol): This analogue replaces the propanoic acid backbone with a benzoyl-thioether linkage. The thioether group improves metabolic stability, while the cyclohexylamino moiety retains hydrophobic characteristics .
Biological Activity
(S)-2-(Cyclohexylamino)propanoic acid, also known as cyclohexylglycine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- Physical State : White crystalline solid
- Solubility : Soluble in water, indicating high bioavailability which is essential for pharmacological applications.
This compound primarily acts as an agonist at specific neurotransmitter receptors in the central nervous system. Its interactions with these receptors can influence neurotransmitter release and neuronal signaling pathways, making it a candidate for treating various neurological disorders. Notably, it has shown a favorable binding affinity to glutamate receptors, which play a crucial role in excitatory neurotransmission.
Neuropharmacological Effects
Research indicates that this compound may modulate synaptic transmission, which is vital for cognitive functions and mood regulation. Its potential applications include:
- Treatment of Neurological Disorders : Due to its ability to influence synaptic transmission, it may be beneficial in conditions like depression and anxiety disorders.
- Neuroprotective Properties : Preliminary studies suggest it could protect neurons from excitotoxicity associated with excessive glutamate signaling.
Antimicrobial Activity
In addition to its neuropharmacological properties, this compound has been investigated for its antimicrobial potential. Studies have shown varying degrees of antibacterial activity against several strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
C. albicans | 0.0048 mg/mL |
These findings indicate that the compound exhibits significant antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies :
- A study highlighted the compound's interaction with glutamate receptors, demonstrating its potential to enhance synaptic efficacy and possibly mitigate symptoms associated with neurological disorders.
- Antimicrobial Efficacy :
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of this compound suggest that its solubility profile supports effective absorption and distribution within biological systems, which is crucial for its therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-(Cyclohexylamino)propanoic acid, and what factors influence stereochemical purity?
- Methodological Answer : The synthesis typically begins with chiral starting materials like L-alanine or L-serine to preserve stereochemistry. The cyclohexylamino group is introduced via nucleophilic substitution or reductive amination. For example, coupling cyclohexylamine with a protected α-bromo-propanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the desired product. Stereochemical purity is influenced by reaction temperature (lower temps reduce racemization), solvent polarity, and the use of chiral catalysts or auxiliaries . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) enhances enantiomeric excess.
Q. How can researchers characterize the enantiomeric purity of this compound using analytical techniques?
- Methodological Answer : Enantiomeric purity is best assessed via chiral HPLC (e.g., Chiralpak® IC column) with a mobile phase of hexane/isopropanol (90:10, 0.1% TFA) to resolve enantiomers. Alternatively, circular dichroism (CD) spectroscopy at 220–250 nm can confirm the S-configuration. Mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR detects diastereomeric impurities by comparing coupling constants (e.g., J-values for α-protons) to reference data .
Q. What are the primary biological targets or pathways influenced by this compound based on current research?
- Methodological Answer : The compound’s cyclohexylamino group suggests interactions with hydrophobic binding pockets in enzymes or receptors. Studies on analogous compounds indicate potential inhibition of cyclooxygenase (COX) isoforms or modulation of amino acid transporters (e.g., LAT1). Researchers should perform kinase profiling assays or molecular docking simulations (using software like AutoDock Vina) to identify targets. Follow-up validation via SPR (surface plasmon resonance) can quantify binding affinity (KD) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of this compound?
- Methodological Answer : Racemization occurs via base-catalyzed enolization. To mitigate:
- Use mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C).
- Employ protecting groups (e.g., Fmoc for the amino group) during coupling steps.
- Monitor racemization kinetics via real-time CD spectroscopy or chiral HPLC. A study using similar α-amino acids reported <2% racemization at pH 7.5 and 4°C .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in simulations. Strategies include:
- Performing MD (molecular dynamics) simulations >100 ns to account for receptor conformational changes.
- Validating computational models with alanine-scanning mutagenesis of predicted binding residues.
- Using isothermal titration calorimetry (ITC) to compare theoretical and experimental ΔG values. A 2024 study on propanoic acid derivatives resolved such contradictions by refining force field parameters .
Q. What experimental approaches are recommended to study the compound's interaction with lipid bilayers or membrane proteins?
- Methodological Answer :
- Lipid Bilayers : Use fluorescence anisotropy with DPH probes to measure changes in membrane fluidity. DSC (differential scanning calorimetry) can quantify phase transition shifts induced by the compound .
- Membrane Proteins : Incorporate the compound into nanodiscs or liposomes for SPR or cryo-EM studies. For GPCR targets, conduct BRET (bioluminescence resonance energy transfer) assays to monitor receptor activation .
Properties
IUPAC Name |
(2S)-2-(cyclohexylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUMRCGVHUWOZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475617 | |
Record name | Cyclohexylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82017-30-9 | |
Record name | Cyclohexylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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